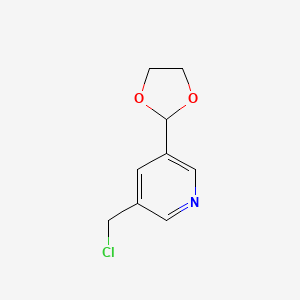![molecular formula C5H3ClN4 B14847030 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated from pyrrole derivatives, which undergo cyclization with hydrazine derivatives to form the triazine ring. Another method involves the use of bromohydrazone intermediates, which are cyclized to yield the desired compound. Industrial production methods may involve multistep synthesis processes, including the use of transition metal catalysts to facilitate the formation of the triazine ring .
Analyse Chemischer Reaktionen
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the chlorine atom can be replaced by other substituents, such as alkyl or aryl groups, under appropriate conditions. Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has been investigated as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors. In biology, it has been explored for its potential antimicrobial and antiviral activities. Additionally, this compound has applications in materials science, where it is used as a building block for the synthesis of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action may include the inhibition of key enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share similar heterocyclic structures and have been studied for their potential biological activities. this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. Other similar compounds include pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine, which also exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C5H3ClN4 |
|---|---|
Molekulargewicht |
154.56 g/mol |
IUPAC-Name |
3-chloro-5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-8-4-3(9-10-5)1-2-7-4/h1-2H,(H,7,8,10) |
InChI-Schlüssel |
UNKOJSDKKFFBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1N=NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
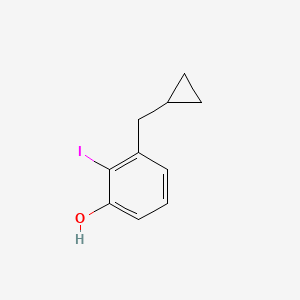
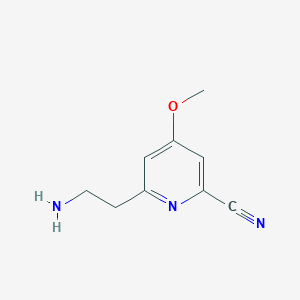

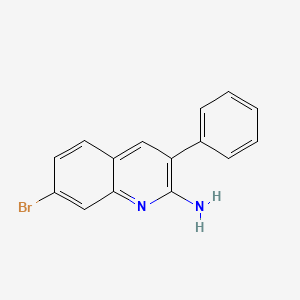
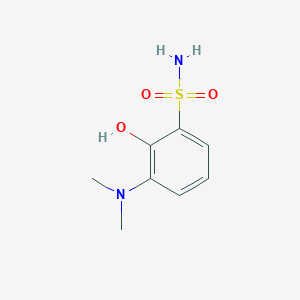
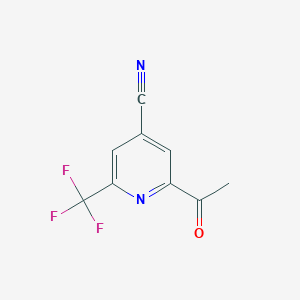

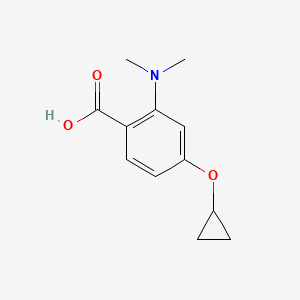
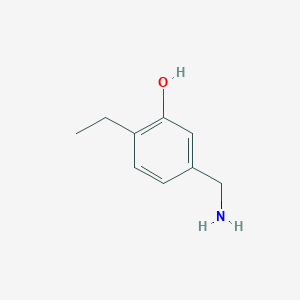

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

